

# Application Notes and Protocols: Serum Creatinine Measurement Using Creatinine-<sup>13</sup>C

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## Compound of Interest

Compound Name: Creatinine-13C

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## Introduction

Accurate measurement of serum creatinine is crucial for the assessment of renal function, which is a critical endpoint in clinical diagnostics and drug development. Traditional methods for creatinine measurement, such as the Jaffe reaction, are susceptible to interferences from other substances in the blood, leading to potential inaccuracies. Isotope Dilution Mass Spectrometry (IDMS) has emerged as the reference method for creatinine quantification due to its high specificity and accuracy.<sup>[1][2]</sup> This document provides detailed application notes and protocols for the determination of serum creatinine using a stable isotope-labeled internal standard, Creatinine-<sup>13</sup>C, coupled with mass spectrometry techniques.

The principle of Isotope Dilution Mass Spectrometry involves adding a known amount of an isotopically labeled version of the analyte (in this case, Creatinine-<sup>13</sup>C) to the sample.<sup>[1]</sup> The labeled compound acts as an internal standard that behaves identically to the endogenous, unlabeled creatinine during sample preparation and analysis. By measuring the ratio of the unlabeled to the labeled creatinine using a mass spectrometer, the concentration of endogenous creatinine in the original sample can be precisely calculated. This method effectively corrects for any sample loss during preparation and for variations in instrument response.<sup>[1]</sup>

## Quantitative Data Summary

The use of Creatinine-<sup>13</sup>C in conjunction with mass spectrometry provides highly precise and accurate measurements of serum creatinine. The following tables summarize key quantitative data from studies utilizing these methods.

Table 1: Performance Characteristics of ID-MS Methods for Serum Creatinine

Parameter	GC-MS Method	LC-MS/MS Method
Imprecision (CV%)	0.35% to 1.05% <a href="#">[1]</a>	1.15% to 3.84% <a href="#">[3]</a>
Lower Limit of Detection	~0.5 ng (with S/N ratio of 3:1) <a href="#">[1]</a>	4.4 µmol/L <a href="#">[3]</a>
Measurement Uncertainty	-	Expanded (k=2): 1% (Triple Quadrupole) <a href="#">[4]</a>
Correlation with Jaffe Method	-	r = 0.999 <a href="#">[5]</a>

Table 2: Comparison of Serum Creatinine Levels by Different Methods

Method	Bias Compared to ID-MS	Notes
Enzymatic Method	Average bias of -2.1% <a href="#">[3]</a>	Less affected by interferences like glucose and serum proteins compared to the Jaffe method. <a href="#">[6]</a>
Jaffe Method	Average bias of 11.7% <a href="#">[3]</a>	Susceptible to positive and negative biases from various substances including glucose, globulin, albumin, potassium, and phosphorus. <a href="#">[6]</a>

Table 3: Reference Intervals for Serum Creatinine (LC-MS/MS Method)

Population	Reference Interval (μmol/L)
Adult Women	41–79 μmol/L[3]
Adult Men	46–101 μmol/L[3]

## Experimental Protocols

Two primary mass spectrometry techniques are employed for serum creatinine measurement using Creatinine-<sup>13</sup>C: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

### Protocol 1: Serum Creatinine Measurement by GC-IDMS

This protocol is based on a well-established definitive method and involves derivatization of creatinine prior to analysis.[1]

#### 1. Materials and Reagents:

- Serum sample
- Creatinine-<sup>13</sup>C (or other stable isotope-labeled creatinine such as [<sup>13</sup>C,<sup>15</sup>N<sub>2</sub>]creatinine) internal standard solution of known concentration
- Cation exchange resin (e.g., AG 50W-X2)
- Ammonium hydroxide solution
- Derivatization agent (e.g., a silylating agent to form a trimethylsilyl derivative)
- Organic solvent (e.g., acetonitrile)
- Calibrators: Creatinine standards of known concentrations

#### 2. Sample Preparation:

- Spiking: To a known volume of serum, add a precise amount of the Creatinine-<sup>13</sup>C internal standard solution.

- Equilibration: Vortex the mixture to ensure thorough mixing and equilibration of the internal standard with the endogenous creatinine.
- Ion Exchange Chromatography:
  - Apply the spiked serum sample to a pre-conditioned cation exchange column.
  - Wash the column to remove interfering substances.
  - Elute the creatinine and Creatinine-<sup>13</sup>C from the column using an appropriate buffer (e.g., ammonium hydroxide solution).
- Derivatization:
  - Evaporate the eluate to dryness under a stream of nitrogen.
  - Add the derivatization agent to the dried residue to form a volatile derivative of creatinine (e.g., trimethylsilyl derivative).
  - Heat the mixture as required to complete the derivatization reaction.
- Reconstitution: Dissolve the derivatized sample in a suitable organic solvent for injection into the GC-MS.

### 3. GC-MS Analysis:

- Gas Chromatograph (GC) Conditions:
  - Column: Use a suitable capillary column (e.g., fused silica column coated with SE-52).
  - Injection Mode: Splitless injection.
  - Temperature Program: Optimize the temperature program to ensure good separation of the derivatized creatinine from other components.
- Mass Spectrometer (MS) Conditions:
  - Ionization Mode: Electron Ionization (EI).

- Analysis Mode: Selected Ion Monitoring (SIM). Monitor the specific m/z values for the derivatized endogenous creatinine and the derivatized Creatinine-<sup>13</sup>C internal standard. For example, for the trimethylsilyl derivative of [<sup>13</sup>C,<sup>15</sup>N<sub>2</sub>]creatinine, the m/z values monitored could be 329 and 332.[\[1\]](#)

#### 4. Data Analysis:

- Peak Integration: Integrate the peak areas for the selected ions corresponding to the unlabeled creatinine and the Creatinine-<sup>13</sup>C internal standard.
- Ratio Calculation: Calculate the ratio of the peak area of the unlabeled creatinine to the peak area of the Creatinine-<sup>13</sup>C internal standard.
- Quantification: Determine the concentration of creatinine in the serum sample by comparing the measured ratio to a calibration curve generated using creatinine standards with the same amount of internal standard.

## Protocol 2: Serum Creatinine Measurement by LC-IDMS/MS

This protocol offers a more direct analysis with simpler sample preparation compared to the GC-MS method.[\[3\]](#)[\[5\]](#)

#### 1. Materials and Reagents:

- Serum sample
- Creatinine-<sup>13</sup>C (or Creatinine-d<sub>3</sub>) internal standard solution of known concentration
- Protein precipitation agent (e.g., methanol or acetonitrile)
- Mobile phase A (e.g., 0.1% formic acid in water)
- Mobile phase B (e.g., 0.1% formic acid in acetonitrile)
- Calibrators: Creatinine standards of known concentrations

#### 2. Sample Preparation:

- Spiking: In an Eppendorf tube, mix a small volume of serum (e.g., 50  $\mu$ L) with the Creatinine- $^{13}\text{C}$  internal standard working solution.[3]
- Protein Precipitation: Add a protein precipitation agent (e.g., 200  $\mu$ L of methanol) to the mixture.[3]
- Vortex and Centrifuge: Vortex the mixture for approximately 30 seconds to ensure complete protein precipitation. Centrifuge at high speed (e.g., 15,000 rpm) for 3 minutes.[3]
- Dilution and Transfer: Transfer a portion of the supernatant to a new tube or vial and dilute with water or mobile phase if necessary. Transfer the final mixture to a sample vial for injection into the LC-MS/MS system.[3]

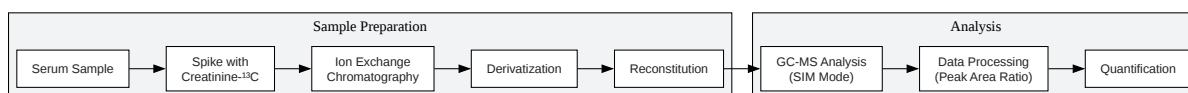
### 3. LC-MS/MS Analysis:

- Liquid Chromatograph (LC) Conditions:
  - Column: A suitable column for separating polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a cation exchange pre-column.[5][6]
  - Mobile Phase: Use an isocratic or gradient elution with a mixture of mobile phases A and B.
  - Flow Rate: Set a constant flow rate (e.g., 0.3 mL/min).[6]
- Tandem Mass Spectrometer (MS/MS) Conditions:
  - Ionization Mode: Positive Electrospray Ionization (ESI+).
  - Analysis Mode: Multiple Reaction Monitoring (MRM).
  - MRM Transitions: Set the specific precursor ion to product ion transitions for both endogenous creatinine and the Creatinine- $^{13}\text{C}$  internal standard. For example, for creatinine, the transition is  $m/z$  114  $\rightarrow$  44, and for Creatinine- $\text{d}_3$ , it is  $m/z$  117  $\rightarrow$  47.[5][7]

### 4. Data Analysis:

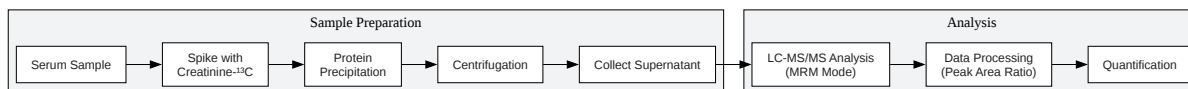
- **Peak Integration:** Integrate the peak areas for the MRM transitions of both the unlabeled creatinine and the Creatinine- $^{13}\text{C}$  internal standard.
- **Ratio Calculation:** Calculate the ratio of the peak area of the unlabeled creatinine to the peak area of the Creatinine- $^{13}\text{C}$  internal standard.
- **Quantification:** Determine the concentration of creatinine in the serum sample by comparing the measured ratio to a calibration curve constructed by plotting the peak area ratios of the standards against their concentrations.

## Visualizations



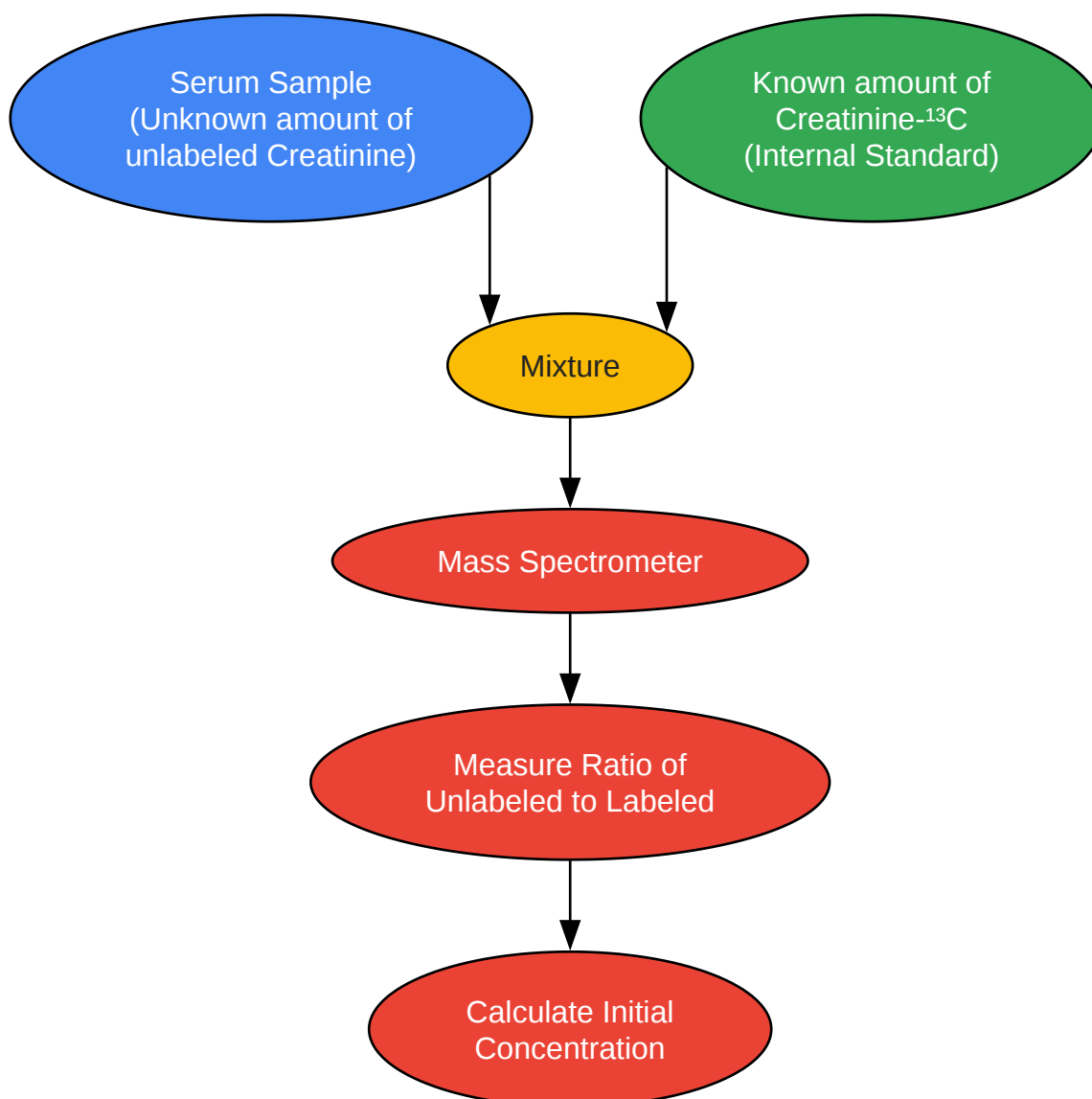
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Caption: GC-IDMS workflow for serum creatinine.



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Caption: LC-IDMS/MS workflow for serum creatinine.



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Caption: Principle of Isotope Dilution Mass Spectrometry.

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